molecular formula C9H8F2O B6226286 1-[3-(difluoromethyl)phenyl]ethan-1-one CAS No. 1373866-59-1

1-[3-(difluoromethyl)phenyl]ethan-1-one

Cat. No. B6226286
CAS RN: 1373866-59-1
M. Wt: 170.2
InChI Key:
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Description

“1-[3-(difluoromethyl)phenyl]ethan-1-one” is an organic compound . It is related to “(1R)-1-[3-(difluoromethyl)phenyl]ethan-1-amine” which has a molecular weight of 171.19 .

Scientific Research Applications

Late-Stage Difluoromethylation

Late-stage difluoromethylation: is a process where the difluoromethyl group is introduced into molecules at the final stages of synthesis. This compound can be used in late-stage difluoromethylation to modify bioactive molecules, potentially enhancing their properties . This technique is particularly valuable in pharmaceutical chemistry for the development of new drugs with improved efficacy and safety profiles.

Hydrogen Bond Donor

The C–H bond of CF2H is highly polarized, making it a competent hydrogen bond donor. This unique characteristic allows it to be used as a bioisostere for alcohol, thiol, or amine groups in the design of drugs, herbicides, fungicides, and agrochemicals . This property can lead to the development of compounds with novel modes of action and improved biological activity.

Bioisostere Development

Due to its ability to mimic certain functional groups, “1-[3-(difluoromethyl)phenyl]ethan-1-one” can be employed in the development of bioisosteres . Bioisosteres are compounds where certain atoms or groups are replaced with other atoms or groups without significantly altering the chemical properties. This application is crucial in drug discovery and development, allowing for the exploration of new chemical spaces .

Synthesis of Difluoromethylarenes

The compound can be utilized in the synthesis of difluoromethylarenes (ArCF2H) , which are aromatic compounds containing the difluoromethyl group. These compounds have applications in medicinal chemistry and materials science due to their unique electronic and steric properties .

Antifungal Agents

Research has shown that derivatives of difluoromethyl compounds, such as those related to “1-[3-(difluoromethyl)phenyl]ethan-1-one”, exhibit antifungal activity . They can inhibit the growth of various phytopathogenic fungi, indicating potential use in agricultural fungicides .

Protein Modification

An exciting application of difluoromethyl compounds is in the site-selective modification of proteins . This compound could potentially be used to selectively introduce difluoromethyl groups into large biomolecules, such as proteins, which can be valuable in the study of protein function and in the development of therapeutic proteins .

Organic Synthesis Methodology

“1-[3-(difluoromethyl)phenyl]ethan-1-one” can be a key intermediate in the organic synthesis of various difluoromethylated compounds. It can be used in procedures that require the introduction of a difluoromethyl group into phenolic compounds, which is a significant step in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(difluoromethyl)phenyl]ethan-1-one involves the introduction of a difluoromethyl group onto a phenyl ring, followed by the addition of an ethanone group to the resulting compound.", "Starting Materials": [ "Benzene", "Difluoromethane", "Chlorine", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Step 1: Chlorination of benzene using chlorine and a catalyst to yield chlorobenzene", "Step 2: Reaction of chlorobenzene with difluoromethane and a catalyst to yield 1-chloro-3-(difluoromethyl)benzene", "Step 3: Reduction of 1-chloro-3-(difluoromethyl)benzene using sodium hydroxide and a reducing agent to yield 1-(difluoromethyl)phenylethane", "Step 4: Addition of an ethanone group to 1-(difluoromethyl)phenylethane using acetone and a catalyst to yield 1-[3-(difluoromethyl)phenyl]ethan-1-one" ] }

CAS RN

1373866-59-1

Product Name

1-[3-(difluoromethyl)phenyl]ethan-1-one

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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